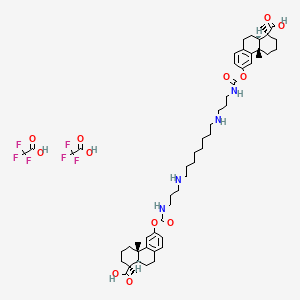
Antifungal agent 29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 29 is a novel compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 29 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the condensation of a substituted benzaldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the core structure of this compound. Subsequent steps involve functional group modifications to enhance the antifungal activity of the compound.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 29 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different antifungal properties.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their antifungal activity to identify the most potent compounds.
Scientific Research Applications
Antifungal Agent 29 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antifungal mechanisms and structure-activity relationships.
Biology: The compound is employed in research on fungal cell biology and the development of resistance mechanisms.
Medicine: this compound is being investigated for its potential use in treating fungal infections in humans and animals.
Industry: The compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
Mechanism of Action
Antifungal Agent 29 exerts its effects by targeting specific pathways in fungal cells. The primary mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. By inhibiting the enzyme squalene epoxidase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death. Additionally, the compound may interfere with other cellular processes, such as DNA synthesis and cell wall formation, further enhancing its antifungal activity.
Comparison with Similar Compounds
Fluconazole: A widely used antifungal that also targets ergosterol biosynthesis but through a different enzyme, lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, causing cell leakage and death.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, disrupting the fungal cell wall.
Uniqueness of Antifungal Agent 29: this compound is unique in its dual mechanism of action, targeting both ergosterol biosynthesis and other cellular processes. This dual targeting reduces the likelihood of resistance development and enhances the compound’s efficacy against a broader range of fungal pathogens. Additionally, its synthetic versatility allows for the creation of various derivatives with potentially improved properties.
Properties
Molecular Formula |
C54H76F6N4O12 |
|---|---|
Molecular Weight |
1087.2 g/mol |
IUPAC Name |
(1S,4aS,10aR)-6-[3-[8-[3-[[(4bS,8S,8aR)-8-carboxy-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl]oxycarbonylamino]propylamino]octylamino]propylcarbamoyloxy]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H74N4O8.2C2HF3O2/c1-47-23-11-25-49(3,43(55)56)41(47)21-17-35-15-19-37(33-39(35)47)61-45(59)53-31-13-29-51-27-9-7-5-6-8-10-28-52-30-14-32-54-46(60)62-38-20-16-36-18-22-42-48(2,40(36)34-38)24-12-26-50(42,4)44(57)58;2*3-2(4,5)1(6)7/h15-16,19-20,33-34,41-42,51-52H,5-14,17-18,21-32H2,1-4H3,(H,53,59)(H,54,60)(H,55,56)(H,57,58);2*(H,6,7)/t41-,42-,47-,48-,49+,50+;;/m1../s1 |
InChI Key |
MDROFODAYFUEKR-FSGQHFSUSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CC[C@@H]6[C@@]5(CCC[C@]6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CCC6C5(CCCC6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


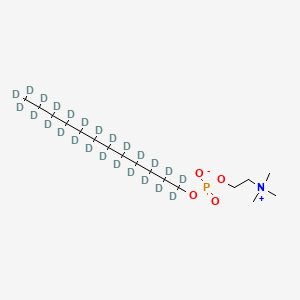
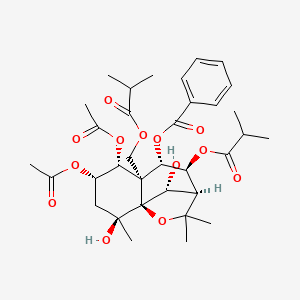


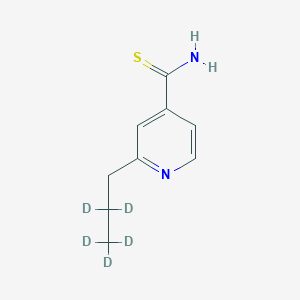

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
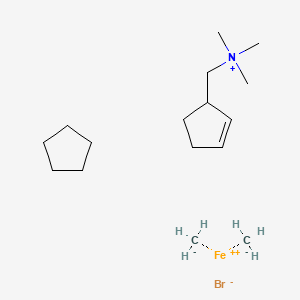

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)


